REACTION_SMILES
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[B:20]([Br:21])([Br:22])[Br:23].[CH2:25]([Cl:26])[Cl:27].[CH3:1][c:2]1[c:3]([NH:9][C:10]([c:11]2[cH:12][cH:13][c:14]([O:17][CH3:18])[cH:15][cH:16]2)=[O:19])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[OH2:24]>>[CH3:1][c:2]1[c:3]([NH:9][C:10]([c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)=[O:19])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Nc2c(C)cccc2C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(=O)c1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |